5-Acetyl-2-methylcoumaran
Overview
Description
5-Acetyl-2-methylcoumaran is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. These compounds are known for their diverse biological and pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities
Mechanism of Action
Target of Action
5-Acetyl-2-methylcoumaran, also known as 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanone, is a type of coumarin . Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They have numerous biological and therapeutic properties . Coumarins can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Mode of Action
For instance, 4-Hydroxycoumarin decreases tyrosine phosphorylation of several proteins in melanoma cells line B16-F10 , and 7-hydroxycoumarin inhibits myosin light chain kinase .
Biochemical Pathways
Coumarins are involved in various biochemical pathways. They are secondary metabolites made up of benzene and α-pyrone rings fused together . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways . The acetyl CoA pathway requires approximately 10 enzymes, roughly as many organic cofactors, and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .
Pharmacokinetics
Upon oral ingestion of coumarin, human plasma samples show that, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream .
Result of Action
Coumarins, in general, have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Action Environment
It is known that environmental factors can influence the action, efficacy, and stability of coumarins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-methylcoumaran typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, where aldehydes or ketones react with active methylene compounds in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-2-methylcoumaran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrocoumarins.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted coumarins .
Scientific Research Applications
5-Acetyl-2-methylcoumaran has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Coumarin: The parent compound with a simple benzene-α-pyrone structure.
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Exhibits antioxidant and antimicrobial activities.
Uniqueness: 5-Acetyl-2-methylcoumaran is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties compared to other coumarins .
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-7H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORJCRDAGOARLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974162 | |
Record name | 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58621-51-5 | |
Record name | Ethanone, 1-(2,3-dihydro-2-methyl-5-benzofuranyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058621515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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